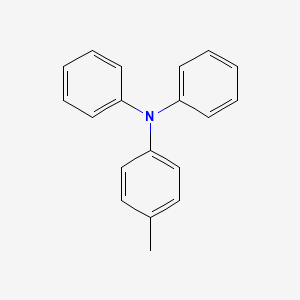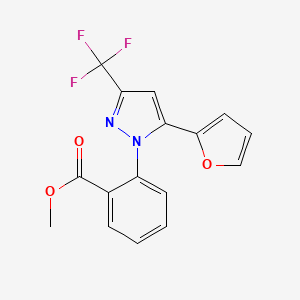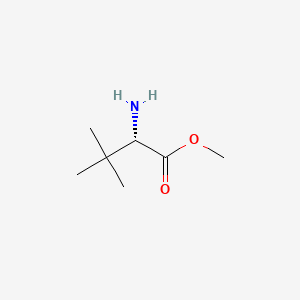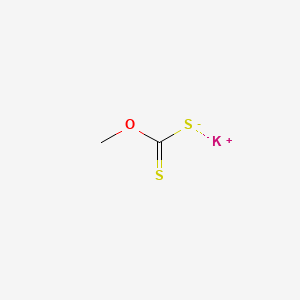![molecular formula C19H18Cl2FNO2 B1310749 N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a dichlorobenzyl group, a fluoropropoxyphenyl group, and a propenamide moiety, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3,4-dichlorobenzylamine: This can be achieved by reacting 3,4-dichlorobenzyl chloride with ammonia or an amine.
Synthesis of 4-(3-fluoropropoxy)benzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.
Formation of the propenamide: The final step involves the condensation of 3,4-dichlorobenzylamine with 4-(3-fluoropropoxy)benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and propenamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Shares a similar aromatic structure but differs in functional groups and reactivity.
2-Fluorodeschloroketamine: A fluorinated compound with distinct pharmacological properties.
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is unique due to its specific combination of dichlorobenzyl, fluoropropoxyphenyl, and propenamide groups, which confer distinct chemical and biological properties not found in closely related compounds.
Propriétés
Formule moléculaire |
C19H18Cl2FNO2 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18Cl2FNO2/c20-17-8-4-15(12-18(17)21)13-23-19(24)9-5-14-2-6-16(7-3-14)25-11-1-10-22/h2-9,12H,1,10-11,13H2,(H,23,24) |
Clé InChI |
WDNKTQFPWGJRGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)OCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


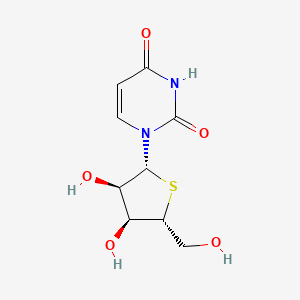
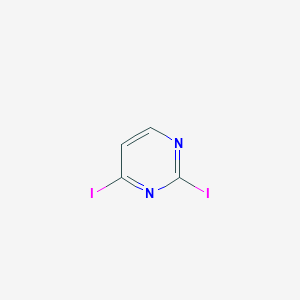
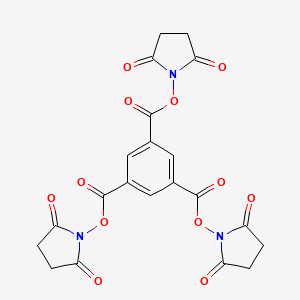
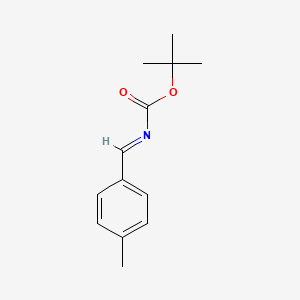
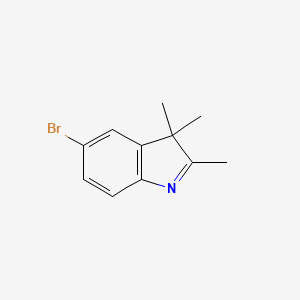
![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)
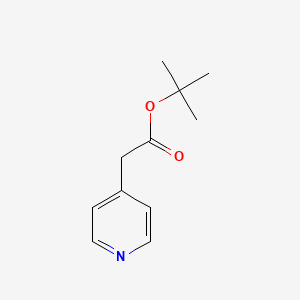
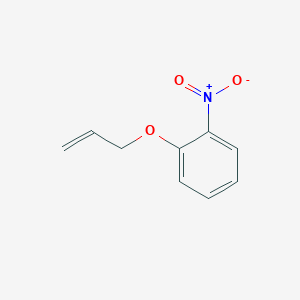
![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)
